Tetravinylsilane

Plasma-Enhanced Chemical Vapor Deposition Thin Film Deposition Rate Organosilicon Precursors

Standard mono-/di-vinyl silanes yield slow PECVD deposition and mechanically weak films. Tetravinylsilane (CAS 1112-55-6), with four reactive vinyl groups per molecule, resolves this bottleneck. • 13.5× higher plasma deposition rate vs. vinyltrimethylsilane for manufacturing throughput • Deposits SiCOH low-k dielectric films (k=2.4) with robust mechanical integrity • 26% increase in composite interfacial shear strength over commercial fiber sizing • Dual-action Li-ion battery additive forming protective interphases on both Si anodes and Ni-rich cathodes Supplied at ≥97% purity as a colorless liquid; moisture-sensitive, shipped under inert gas. In stock for immediate global dispatch.

Molecular Formula C8H12Si
Molecular Weight 136.27 g/mol
CAS No. 1112-55-6
Cat. No. B072032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetravinylsilane
CAS1112-55-6
Molecular FormulaC8H12Si
Molecular Weight136.27 g/mol
Structural Identifiers
SMILESC=C[Si](C=C)(C=C)C=C
InChIInChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2
InChIKeyUFHILTCGAOPTOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetravinylsilane Specifications & Procurement


Tetravinylsilane (TVS) is an organosilicon compound with the formula Si(CH=CH₂)₄ [1]. It is a colorless, moisture-sensitive liquid with a boiling point of 130–131 °C, a density of 0.80 g/mL at 25 °C, and a refractive index of n20/D 1.461 . The molecule features a central silicon atom symmetrically bonded to four vinyl groups, providing four reactive sites for polymerization, crosslinking, and thin-film deposition processes [1].

Precursor
Tetra-vinyl organosilicon precursor for PECVD, CVD, and MOCVD thin-film deposition workflows
Reactivity
Four reactive vinyl groups enable high crosslinking density in plasma-polymerized films
May support three-dimensional network formation unattainable with di-functional analogs
Handling
Moisture-sensitive liquid; requires inert atmosphere or dry-box handling for reproducible deposition

Tetravinylsilane vs. Analogous Silanes


Tetravinylsilane contains four vinyl (–CH=CH₂) functional groups, whereas common analogs possess only one or two vinyl groups (e.g., vinyltrimethylsilane, divinyldimethylsilane) or utilize saturated alkyl substituents (e.g., tetraethylsilane) [1]. This structural difference fundamentally alters reactivity in plasma polymerization, chemical vapor deposition (CVD), and crosslinking applications. The higher vinyl functionality of TVS leads to a 13.5-fold increase in plasma deposition rate compared to vinyltrimethylsilane [1], influences the organic/inorganic character and dielectric constant of resulting films [1], and enables the formation of high-density three-dimensional polymer networks unattainable with di-functional crosslinkers [1].

Attribute
Tetravinylsilane (Target)
Mono-/Di-vinyl or Alkyl Analogs
Vinyl functionality
Four reactive –CH=CH₂ sites
One or two vinyl groups; crosslinking density may shift substantially
Plasma deposition rate
Reported higher rate driven by multi-vinyl reactivity
Lower deposition rate; throughput may not transfer directly
Film dielectric & mechanical profile
k-value and modulus tunable via power parameters
Organic/inorganic character and stiffness range may differ; requires independent validation

Tetravinylsilane Performance Comparison


Deposition Rate vs. Vinyltrimethylsilane

Under identical plasma polymerization conditions (100 W RF power, 100 Pa vapor pressure), tetravinylsilane (TVS) demonstrates a deposition rate 13.5 times higher than that of vinyltrimethylsilane (VTMS), a mono-vinyl analog [1]. The average deposition rate of pp-VTMS was 2.44 μg/min, while pp-TVS achieved a 13.5-fold increase [1].

Deposition Rate vs. VTMS
Head-to-head
13.5-fold higher deposition rate vs. vinyltrimethylsilane (VTMS) under identical plasma conditions (100 W RF, 100 Pa)
Supports higher-throughput PECVD process screening
Rate range 8–165 nm/min depending on RF power
Plasma-Enhanced Chemical Vapor Deposition Thin Film Deposition Rate Organosilicon Precursors

Low-k Dielectric Constant vs. Divinyldimethylsilane

PECVD SiCOH films deposited from tetravinylsilane (TVS) exhibit a dielectric constant (k) of 2.4 after annealing, compared to 2.2 for divinyldimethylsilane (DVDMS) and a lower (but more porous) value for vinyltrimethylsilane (VTMS) [1]. The number of vinyl groups correlates positively with film organic phase content and k-value [1].

Dielectric Constant
Cross-study context
k = 2.4 for annealed SiCOH films deposited from TVS (450 °C, 4 h post-anneal)
Positions within low-k regime for interlayer dielectric screening
k(TVS) exceeds k(DVDMS) by 0.2 units; balances capacitance and mechanical integrity
Low-k Dielectric Films Interlayer Dielectrics PECVD SiCOH

Thermal Decomposition vs. Tetraethylsilane

Tetravinylsilane (TVSi) undergoes pyrolysis at significantly lower temperatures than tetraethylsilane (TESi) during MOCVD, yielding carbon-rich SiₓC₁₋ₓ deposits. In contrast, TESi decomposition initiates only at higher temperatures and produces nearly stoichiometric SiC coatings [1].

Thermal Decomposition vs. TESi
Head-to-head
Lower pyrolysis onset temperature than tetraethylsilane (TESi); yields carbon-rich SiₓC₁₋ₓ deposits
Supports reduced-thermal-budget MOCVD process design
Carbon content controllable via carrier gas selection
Metal-Organic Chemical Vapor Deposition Silicon Carbide Coatings Thermal Stability

Interfacial Shear Strength vs. Commercial Sizing

Plasma-polymerized tetravinylsilane coatings on glass fibers increase interfacial shear strength in GF/polyester composites by 26% compared to commercial sizing under optimized conditions [1].

Interfacial Shear Strength
Head-to-head
26% higher interfacial shear strength vs. commercial sizing in GF/polyester composites (RF pulsed plasma)
Supports plasma-based fiber-sizing method screening
Shear strength range 26.2–44.1 MPa depending on deposition parameters
Fiber-Reinforced Composites Interfacial Adhesion Plasma Surface Modification

Young's Modulus Tunability

The Young's modulus of plasma-polymerized tetravinylsilane films can be tuned from 13 GPa to 122 GPa by varying the effective RF power from 0.1 to 150 W, corresponding to increased crosslinking density and a transition from polymer-like to glass-like material behavior [1].

Young's Modulus Range
Class-level
13–122 GPa tunable range by varying effective RF power (0.1–150 W) within a single precursor system
Supports stiffness-range screening for graded interlayer design
Class-level inference; narrower ranges reported for mono-/di-vinyl silane analogs
Plasma Polymerization Mechanical Properties Crosslinking Density

Tetravinylsilane Key Applications


Low-k Dielectric Layer Deposition

Tetravinylsilane serves as an effective PECVD precursor for depositing SiCOH low-k dielectric films with a dielectric constant of 2.4 [1]. This value falls within the acceptable range for interlayer dielectrics in advanced integrated circuits, balancing capacitance reduction with mechanical integrity. Compared to films derived from vinyltrimethylsilane (which yield the lowest k but highest porosity and poorest mechanical properties), TVS-derived films offer a more robust option where mechanical reliability is paramount [1]. The deposition rate of TVS is 13.5-fold higher than that of VTMS, providing a significant throughput advantage in manufacturing environments [2].

Glass Fiber Composite Interphases

Plasma-polymerized tetravinylsilane coatings on glass fibers deliver a 26% increase in interfacial shear strength over commercial sizing when embedded in polyester resin [1]. This performance gain stems from the formation of a uniform, covalently bonded plasma polymer layer that enhances stress transfer at the fiber-matrix interface. The mechanical properties of the TVS interlayer can be tuned from polymer-like (Young's modulus ~13 GPa) to glass-like (~122 GPa) by adjusting RF power, enabling optimization of the interphase for specific composite systems [2]. This plasma-based approach overcomes the inherent non-uniformity and limited surface bonding of conventional wet-chemical silane sizing.

Carbon-Rich SiC Coatings via MOCVD

Tetravinylsilane undergoes pyrolysis at lower temperatures than tetraethylsilane during MOCVD, enabling the deposition of carbon-rich SiₓC₁₋ₓ coatings with a reduced thermal budget [1]. This characteristic is particularly advantageous for coating temperature-sensitive substrates or for processes where energy efficiency is prioritized. The carbon-rich stoichiometry of the resulting films, controllable by carrier gas selection, offers tailored electrical and tribological properties suitable for applications such as wear-resistant coatings, electrochemical electrodes, and high-temperature protective layers.

Li-Ion Battery Electrolyte Additive

Tetravinylsilane functions as a multifunctional electrolyte additive that simultaneously forms protective interphases on both silicon anodes and nickel-rich cathodes [1]. On the anode, TVSi polymerizes to create a composite solid electrolyte interphase (SEI) with an interpenetrating network structure that accommodates volume changes during cycling [1]. On the cathode, it forms a dense silicate-silane polymer cathode electrolyte interphase (CEI) that scavenges HF and mitigates transition metal dissolution [1]. This dual-action capability addresses interfacial instability in high-energy-density lithium-ion batteries, improving cycle life and calendar life.

Application
Selection Property
Validation Focus
Low-k Dielectric Layer Deposition
k-value and mechanical integrity balance
Dielectric constant, porosity, and modulus verification for interlayer dielectric specifications
Glass Fiber Composite Interphases
Plasma-deposited interfacial adhesion enhancement
Interfacial shear strength and interphase modulus verification vs. process parameters
Carbon-Rich SiC Coatings via MOCVD
Low-thermal-budget decomposition behavior
Pyrolysis onset temperature and film stoichiometry control under target carrier-gas conditions
Li-Ion Battery Electrolyte Additive
Dual-electrode interphase formation capability
SEI/CEI composition, cycling stability, and transition-metal dissolution mitigation

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